Trepibutone

概要

説明

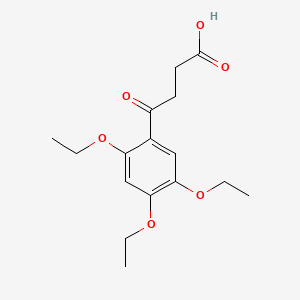

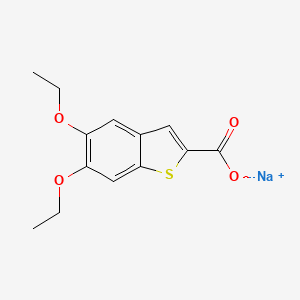

トレピブトンは、化学的には4-オキソ-4-(2,4,5-トリエトキシフェニル)ブタン酸として知られており、主に機能性消化器疾患の治療に使用される化合物です。これは胆汁と膵液の分泌を促進し、消化管の平滑筋の弛緩を助けます。 この作用は胆嚢と胆管の内圧を低下させ、胆管や膵臓の病気と関連する症状を軽減します .

2. 製法

トレピブトンの合成は、コア構造である4-オキソ-4-(2,4,5-トリエトキシフェニル)ブタン酸の調製から始まるいくつかの段階が含まれます。合成経路には通常以下が含まれます。

ステップ1: フェノール誘導体のエトキシル化によるトリエトキシフェニル中間体の形成。

ステップ2: トリエトキシフェニル中間体とブタン酸誘導体を制御された条件下でカップリングして最終生成物を形成する。

反応条件: これらの反応は通常、無水条件下で、パラジウムまたは白金などの触媒を使用してカップリング反応を促進して行われます.

トレピブトンの工業生産方法は、大規模合成に最適化され、高収率と高純度が保証されています。これらの方法は、しばしば連続フロー反応器と結晶化やクロマトグラフィーなどの高度な精製技術を採用しています。

作用機序

トレピブトンは、胆汁と膵液の分泌を促進し、消化管の平滑筋を弛緩させることで作用を発揮します。この作用は、以下を含む特定の分子標的と経路との相互作用によって達成されます。

分子標的: トレピブトンは、消化管の平滑筋細胞を標的とし、弛緩を引き起こします。

関与する経路: この化合物は、筋肉の収縮と分泌プロセスを調節するさまざまなシグナル伝達経路に影響を与え、最終的に胆嚢と胆管の内圧を低下させます.

準備方法

The synthesis of Trepibutone involves several steps, starting with the preparation of the core structure, 4-oxo-4-(2,4,5-triethoxyphenyl)butanoic acid. The synthetic route typically includes:

Step 1: Formation of the triethoxyphenyl intermediate through the ethoxylation of phenol derivatives.

Step 2: Coupling of the triethoxyphenyl intermediate with a butanoic acid derivative under controlled conditions to form the final product.

Reaction Conditions: The reactions are usually carried out under anhydrous conditions with the use of catalysts such as palladium or platinum to facilitate the coupling reactions.

Industrial production methods for this compound are optimized for large-scale synthesis, ensuring high yield and purity. These methods often involve continuous flow reactors and advanced purification techniques like crystallization and chromatography.

化学反応の分析

トレピブトンは、以下を含むいくつかの種類の化学反応を起こします。

酸化: トレピブトンは、さまざまな酸化誘導体を形成するように酸化できます。これらの誘導体は、異なる薬理学的特性を持つ可能性があります。

還元: 還元反応は、トレピブトンをその還元形に変換でき、生物学的活性を変化させる可能性があります。

置換: トレピブトンは、1つ以上の官能基が他の基に置き換えられる置換反応を起こすことができ、さまざまな特性を持つ新しい化合物が形成されます。

一般的な試薬と条件: これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応を促進するさまざまな触媒が含まれます.

主要な生成物: これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なりますが、一般的にはトレピブトンのさまざまな酸化体、還元体、および置換誘導体を含みます。

4. 科学研究への応用

トレピブトンは、以下を含む幅広い科学研究用途を持っています。

化学: さまざまな化学反応の影響を研究し、新しい合成方法を開発するためのモデル化合物として使用されます。

生物学: 細胞プロセスへの影響と、さまざまな病気に対する治療薬としての可能性について調査されています。

科学的研究の応用

Trepibutone has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the effects of various chemical reactions and to develop new synthetic methodologies.

Biology: Investigated for its effects on cellular processes and its potential as a therapeutic agent for various diseases.

類似化合物との比較

トレピブトンは、消化管に対する特定の作用においてユニークですが、同様の目的で使用される他の化合物と類似性を共有しています。これらの類似化合物には、以下が含まれます。

ドロタベリン: 消化器疾患に使用される別の平滑筋弛緩薬。

メベベリン: 消化管の筋肉のけいれんを緩和するために使用される化合物。

ヒヨスチン: さまざまな消化器疾患の治療に使用される抗けいれん薬。

これらの化合物と比較して、トレピブトンは、その特定の化学構造と、有意な抗コリン作用なしに胆汁と膵液の分泌を促進する能力によって区別されます .

特性

IUPAC Name |

4-oxo-4-(2,4,5-triethoxyphenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O6/c1-4-20-13-10-15(22-6-3)14(21-5-2)9-11(13)12(17)7-8-16(18)19/h9-10H,4-8H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPTFHLJNWSJXKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1C(=O)CCC(=O)O)OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046634 | |

| Record name | Trepibutone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41826-92-0 | |

| Record name | Trepibutone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41826-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trepibutone [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041826920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trepibutone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13311 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Trepibutone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TREPIBUTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H1187LU49Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Sodium 1,6,6-trimethyl-10,11-dioxo-6,7,8,9,10,11-hexahydrophenanthro[1,2-b]furan-2-sulfonate](/img/structure/B1683162.png)